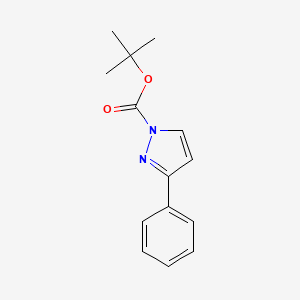

Tert-butyl 3-phenylpyrazole-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-phenylpyrazole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-14(2,3)18-13(17)16-10-9-12(15-16)11-7-5-4-6-8-11/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDEQKBQAXPSVOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC(=N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of Tert Butyl 3 Phenylpyrazole 1 Carboxylate

Reactions at the Pyrazole (B372694) Ring System

The pyrazole ring, while aromatic, exhibits a complex reactivity pattern dictated by the substituents on its nitrogen and carbon atoms. The N-Boc group is a strong electron-withdrawing group, which generally deactivates the ring towards electrophilic attack but can facilitate nucleophilic reactions or deprotonation at specific sites. The phenyl group at C3 further modulates the electronic landscape of the heterocycle.

The pyrazole ring, particularly when N-acylated with a Boc group, acts as an electron-withdrawing substituent. This deactivating effect extends to the phenyl group attached at the C3 position. Consequently, the phenyl ring in tert-butyl 3-phenylpyrazole-1-carboxylate is less susceptible to electrophilic aromatic substitution compared to benzene. Should a reaction occur under forcing conditions, the substitution would be directed primarily to the meta-positions of the phenyl ring, due to the deactivating nature of the pyrazole substituent.

The electron-rich aromatic systems of the pyrazole and phenyl rings are generally resistant to direct nucleophilic attack unless a suitable leaving group is present on the ring. The N-Boc group, while electron-withdrawing, does not typically activate the ring sufficiently for nucleophilic aromatic substitution under standard conditions. Addition reactions are also uncommon due to the energetic cost of disrupting the aromaticity of the rings. However, in related systems like 1-t-butyl-3-(p-chlorophenyl)pyrazole, the choice of reaction conditions can facilitate different reaction pathways, such as lithiation, which then allows for subsequent reactions with electrophiles chemistry-chemists.com.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings uwindsor.cabaranlab.org. This technique relies on a "directing metalation group" (DMG), which is a functional group that coordinates to an organolithium reagent, directing deprotonation to a nearby position baranlab.org.

In this compound, there are two potential directing groups:

The N-Boc group (a carbamate), which is known to be a powerful DMG.

The sp²-hybridized nitrogen atom (N2) of the pyrazole ring.

These directing groups can facilitate lithiation at two distinct positions: the C5 position of the pyrazole ring, directed by the N-Boc group, or the ortho-position of the C3-phenyl ring, directed by the N2 atom.

Research on closely related structures has demonstrated that the regioselectivity of lithiation can be precisely controlled by the choice of solvent chemistry-chemists.com. For instance, in the case of 1-t-butyl-3-(p-chlorophenyl)pyrazole, lithiation with n-butyllithium (n-BuLi) shows a distinct solvent-dependent outcome. In a coordinating solvent like tetrahydrofuran (B95107) (THF), deprotonation occurs almost exclusively at the C5 position of the pyrazole ring chemistry-chemists.com. Conversely, when the reaction is performed in a non-coordinating solvent like diethyl ether, the lithiation is directed to the ortho-position of the phenyl ring chemistry-chemists.com. This control allows for the selective generation of distinct organolithium intermediates, which can then be trapped by various electrophiles to install new functional groups in a regiocontrolled manner baranlab.orgnih.gov.

| Substrate | Reagent | Solvent | Site of Lithiation | Resulting Product Type |

|---|---|---|---|---|

| 1-t-butyl-3-(p-chlorophenyl)pyrazole | n-BuLi | Tetrahydrofuran (THF) | C5 of Pyrazole Ring | 5-substituted pyrazole derivative |

| 1-t-butyl-3-(p-chlorophenyl)pyrazole | n-BuLi | Diethyl ether | Ortho-position of Phenyl Ring | ortho-substituted phenyl derivative |

Transition metal-catalyzed cross-coupling reactions are among the most powerful and versatile methods for constructing carbon-carbon and carbon-heteroatom bonds in modern organic synthesis bohrium.compolyu.edu.hk. These reactions are particularly valuable for the functionalization of heterocyclic compounds like pyrazoles bohrium.comresearchgate.net. For a cross-coupling reaction to occur on this compound, a suitable reaction handle, typically a halide (Br, I) or a triflate (OTf) group, must first be installed on either the pyrazole or the phenyl ring. The directed metalation strategies discussed previously provide an excellent route for the regioselective introduction of such functionalities.

Palladium catalysts are preeminent in facilitating a wide array of cross-coupling reactions, with the Suzuki-Miyaura and Sonogashira couplings being two of the most frequently employed methods for functionalizing pyrazole scaffolds sigmaaldrich.comnih.gov.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex mdpi.comdrpress.org. This reaction is widely used to synthesize aryl pyrazoles and other substituted heterocycles nih.gov. Once a halogen or triflate is introduced onto the this compound core, it can be coupled with a variety of aryl- or vinyl-boronic acids under mild conditions to generate more complex molecular architectures mdpi.comnih.gov.

Sonogashira Coupling: The Sonogashira reaction enables the formation of a C(sp²)-C(sp) bond through the coupling of a terminal alkyne with an aryl or vinyl halide/triflate wikipedia.orgorganic-chemistry.org. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base organic-chemistry.orgresearchgate.net. Copper-free protocols have also been developed to circumvent issues such as alkyne homocoupling nih.gov. This reaction provides a direct route to alkynyl-substituted pyrazoles, which are valuable intermediates for further synthetic transformations.

| Reaction | Catalyst/Precatalyst | Ligand (if separate) | Base | Solvent | Typical Temperature | Reference |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(dppf)Cl₂ | - | K₂CO₃ or K₃PO₄ | DME or Dioxane/H₂O | 60-100 °C | nih.govmdpi.com |

| Suzuki-Miyaura | Pd₂(dba)₃ | SPhos or XPhos | K₃PO₄ | Dioxane/H₂O | 100 °C | nih.gov |

| Sonogashira (Cu-catalyzed) | Pd(PPh₃)₂Cl₂ | - | Triethylamine (B128534) (TEA) | Triethylamine (TEA) | Room Temp. to Reflux | researchgate.net |

| Sonogashira (Cu-free) | [DTBNpP]Pd(crotyl)Cl | - | TMP | DMSO | Room Temperature | nih.gov |

Cross-Coupling Reactions

Reactions Involving the N-tert-Butoxycarbonyl (Boc) Group

The N-tert-butoxycarbonyl group is not merely a passive protecting group; it can be selectively removed or, in some cases, modified, providing a strategic handle in multi-step syntheses.

The removal of the Boc group from the pyrazole nitrogen is a common and crucial step in the synthesis of more complex molecules. The choice of deprotection method often depends on the sensitivity of other functional groups present in the molecule.

The most common method for the cleavage of the N-Boc group is through acid-catalyzed hydrolysis. Trifluoroacetic acid (TFA) is widely used for this purpose, typically in a solvent such as dichloromethane (B109758) (DCM). semanticscholar.org The reaction proceeds readily at room temperature and is often complete within a few hours. The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to yield the unprotected pyrazole. organic-chemistry.org

A study on the modification of a related Boc-protected pyrazole, CAN508, demonstrated the effective removal of the Boc group using a 10% solution of TFA in DCM. rsc.org This method is generally high-yielding and compatible with many other functional groups, although it is not suitable for substrates containing other acid-labile protecting groups.

Table of Acidic Reagents for Boc Deprotection

| Reagent | Typical Conditions | Comments |

| Trifluoroacetic acid (TFA) | 10-50% in DCM, room temp. | Most common, efficient, but harsh for acid-sensitive groups. rsc.orgsemanticscholar.org |

| Hydrochloric acid (HCl) | In dioxane, methanol, or ethyl acetate | A common alternative to TFA. |

| Sulfuric acid (H₂SO₄) | Dilute solutions | Can be used, but less common than TFA or HCl. |

| Phosphoric acid (H₃PO₄) | Aqueous solutions | A milder acidic alternative. |

Given the harshness of strong acids, alternative, milder methods for N-Boc deprotection have been developed, which are particularly useful when acid-sensitive functionalities are present in the molecule.

One such method involves the use of sodium borohydride (B1222165) (NaBH₄) in ethanol (B145695). This system has been shown to selectively cleave the N-Boc group from imidazoles and pyrazoles in good to excellent yields, while leaving the Boc group on other heterocycles like pyrroles and indoles, as well as on primary amines, intact. nih.gov This selectivity is highly valuable in complex molecule synthesis.

Another mild approach utilizes 3-methoxypropylamine for the deprotection of N-Boc protected heteroarenes, including pyrazoles, through a proposed addition-elimination mechanism. rsc.org This method is advantageous for substrates that are sensitive to both acidic and reductive conditions.

The table below outlines some alternative deprotection strategies.

| Reagent/Method | Conditions | Selectivity/Advantages |

| Sodium borohydride (NaBH₄) | Ethanol, room temperature | Selective for N-Boc on imidazoles and pyrazoles. nih.gov |

| 3-Methoxypropylamine | - | Mild, addition-elimination mechanism. rsc.org |

| Ytterbium triflate (Yb(OTf)₃) | Nitromethane, 45-50 °C | Lewis acid catalysis, selective for tert-butyl esters, but can also effect N-Boc deprotection. nih.gov |

| Zinc bromide (ZnBr₂) | Dichloromethane | Lewis acid catalysis, can be chemoselective. acs.org |

Direct modification of the tert-butoxycarbonyl group itself without its removal is not a commonly reported transformation for N-Boc protected pyrazoles. The primary role of the Boc group is protection, and its chemical reactivity is generally limited to its cleavage under acidic conditions. Transposition of the Boc group from one nitrogen to another in the pyrazole ring is also not a typical reaction, as the initial protection is generally regioselective, and subsequent transformations focus on the functionalization of the pyrazole core followed by deprotection.

Selective Deprotection Methodologies

Derivatization and Further Functionalization of the Pyrazole Scaffold

With the pyrazole nitrogen protected, the scaffold of this compound is amenable to a variety of further functionalization reactions. The Boc group influences the regioselectivity of these reactions by sterically hindering the N1-adjacent C5 position and by modifying the electronic distribution within the pyrazole ring.

Recent advances in transition-metal-catalyzed C-H functionalization have provided powerful tools for the direct introduction of substituents onto the pyrazole ring, avoiding the need for pre-functionalized starting materials. nih.gov These methods can be used to introduce aryl, alkyl, and other groups at various positions of the pyrazole core.

For instance, palladium-catalyzed direct arylation can be employed to introduce additional aryl groups onto the pyrazole ring. The regioselectivity of such reactions can often be controlled by the choice of catalyst, ligands, and reaction conditions. Furthermore, lithiation of the pyrazole ring followed by quenching with an electrophile is a classic method for introducing substituents. The position of lithiation can be directed by substituents already present on the ring.

The Boc-protected pyrazole can also undergo electrophilic substitution reactions, such as halogenation, at the electron-rich positions of the pyrazole ring. For example, bromination can be achieved using N-bromosuccinimide (NBS), introducing a bromine atom that can then serve as a handle for subsequent cross-coupling reactions. rsc.org

The following table lists some common functionalization reactions for the pyrazole scaffold.

| Reaction Type | Reagents | Position of Functionalization |

| Halogenation | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) | Typically at C4 |

| Nitration | Nitrating agents (e.g., HNO₃/H₂SO₄) | Typically at C4 |

| Acylation | Acyl chlorides/anhydrides with Lewis acid | Can occur at C4 |

| Direct C-H Arylation | Palladium catalyst, aryl halide | Regioselectivity depends on directing groups and conditions |

| Lithiation/Electrophilic Quench | n-BuLi, then electrophile (e.g., CO₂, aldehydes) | Position depends on directing effects |

Introduction of Diverse Substituents onto the Pyrazole Ring

The chemical scaffold of this compound serves as a versatile platform for the introduction of a wide array of functional groups onto the pyrazole ring. The tert-butoxycarbonyl (Boc) group at the N1 position not only acts as a protecting group but also plays a crucial role in directing the regioselectivity of substitution reactions. Two primary strategies for functionalization are directed ortho-metalation (DoM) and halogenation followed by transition-metal-catalyzed cross-coupling reactions.

A prominent method for regioselective functionalization is directed ortho-metalation. The Boc group is an effective directed metalating group (DMG), which facilitates the deprotonation of the adjacent C5 position by strong organolithium bases, such as n-butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi). uwindsor.cabaranlab.org This process generates a lithiated intermediate in a site-specific manner, which can then react with a variety of electrophiles to install diverse substituents at the C5 position. This method avoids the formation of isomeric mixtures that can arise from electrophilic substitution on less activated pyrazole rings. researchgate.net

Another powerful strategy for derivatization begins with the halogenation of the pyrazole ring. This reaction typically occurs at the C4 position, which is susceptible to electrophilic attack. The resulting 4-halo-3-phenylpyrazole derivative is a key intermediate for subsequent functionalization.

This halogenated pyrazole is an ideal substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. nih.govorganic-chemistry.org This reaction involves coupling the 4-halopyrazole with various organoboron reagents, such as boronic acids or their esters, to form a new carbon-carbon bond. youtube.comnih.gov The versatility of the Suzuki-Miyaura reaction allows for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, at the C4 position. drpress.org The reaction is known for its mild conditions and tolerance of numerous functional groups. organic-chemistry.org

The following table summarizes the types of substituents that can be introduced using these methods.

Interactive Data Table: Methods for Pyrazole Ring Functionalization

| Position | Method | Intermediate | Reagent Class | Substituent Introduced |

|---|---|---|---|---|

| C5 | Directed ortho-Metalation (DoM) | 5-Lithio-pyrazole | Electrophiles (e.g., I2, DMF, CO2) | Iodo, Formyl, Carboxyl, etc. |

| C4 | Halogenation | N/A | Halogenating agents (e.g., NBS, I2) | Bromo, Iodo |

| C4 | Suzuki-Miyaura Coupling | 4-Halopyrazole | Boronic Acids/Esters (R-B(OH)2) | Aryl, Heteroaryl, Alkyl, etc. |

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms for Synthetic Pathways

The synthesis of the pyrazole (B372694) core, a fundamental component of tert-butyl 3-phenylpyrazole-1-carboxylate, is most commonly achieved through the condensation reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. conicet.gov.ar The mechanism of this classical pathway, however, is often complicated by a lack of regioselectivity, leading to the formation of isomeric products. conicet.gov.ar The specific outcome of the reaction depends on which carbonyl group of the dicarbonyl compound undergoes the initial nucleophilic attack by the hydrazine.

Investigations into achieving regiocontrol have revealed that the nature of the reactants and the reaction conditions are critical. For instance, in the synthesis of 1-(tert-butyl)-1H-pyrazole-3-esters, the steric hindrance presented by the bulky tert-butyl group on the hydrazine plays a crucial role. conicet.gov.ar This steric bulk directs the initial condensation to the less sterically hindered carbonyl group of the 1,3-dicarbonyl precursor, thereby favoring the formation of a specific regioisomer. conicet.gov.ar

A plausible mechanism for the regiocontrolled synthesis of 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles involves the reaction of trichloromethyl enones with hydrazines. acs.org The regioselectivity in this system is highly dependent on the nature of the hydrazine used. When arylhydrazine hydrochlorides are employed, the reaction proceeds to yield the 1,3-regioisomer. acs.org Conversely, using the corresponding free arylhydrazine base leads exclusively to the formation of the 1,5-regioisomer. acs.org This divergence is attributed to the different nucleophilic characters and reaction pathways followed by the protonated and free base forms of the hydrazine. acs.org

Further mechanistic understanding has been developed through multi-component, one-pot procedures. One such reaction involves phenylacetylene (B144264), aromatic aldehydes, and hydrazines, where the proposed mechanism includes the in-situ formation of an acyl phenylacetylene intermediate that subsequently reacts with the hydrazine to form the 3,5-disubstituted pyrazole with high regioselectivity. nih.gov Similarly, the synthesis of certain tetra-substituted phenylaminopyrazole derivatives proceeds through a defined, regioselective pathway, the outcome of which can be confirmed by detailed structural analysis of the final products. nih.gov

Computational Chemistry Approaches to Predict and Understand Reactivity

Computational chemistry serves as a powerful tool for predicting and rationalizing the reactivity, structure, and spectroscopic properties of pyrazole derivatives. nih.govresearchgate.net These in silico methods provide insights into molecular characteristics that are often difficult to probe experimentally, complementing laboratory findings and guiding synthetic efforts.

Density Functional Theory (DFT) is a cornerstone of computational studies on pyrazole systems, enabling detailed analysis of their electronic structure. nih.govnih.gov A typical approach involves geometry optimization of the molecule using a functional, such as B3LYP, combined with a basis set like 6-31G(d) or 6-311++G**. nih.govnih.gov The optimization identifies the most stable, lowest-energy conformation of the molecule. Subsequent calculation of vibrational frequencies is performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. nih.gov

DFT calculations are instrumental in determining key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to assess the molecule's electronic stability and chemical reactivity. researchgate.net A large HOMO-LUMO energy gap generally indicates high stability. nih.gov Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the spatial distribution of charge, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites within the molecule, which are crucial for predicting reactivity. researchgate.netnih.gov

For understanding photochemical properties, Time-Dependent DFT (TD-DFT) calculations are employed to predict electronic excitation energies and simulate UV-Vis absorption spectra. nih.gov This allows for the assignment of specific electronic transitions, such as π → π*, which are characteristic of heteroaromatic compounds. nih.gov

| Parameter | Calculated Value | Method | Significance |

|---|---|---|---|

| HOMO Energy | -6.75 eV | B3LYP/6-31G(d) | Indicates electron-donating ability |

| LUMO Energy | -1.78 eV | B3LYP/6-31G(d) | Indicates electron-accepting ability |

| Energy Gap (ΔE) | 4.97 eV | B3LYP/6-31G(d) | Relates to chemical stability and reactivity |

| Max. Absorption Wavelength (λmax) | ~251 nm | TD-DFT | Corresponds to π → π* electronic transition |

Molecular modeling and conformational analysis, often supported by X-ray crystallography, provide a three-dimensional understanding of pyrazole structures. For derivatives similar to this compound, such as 1-(4-tert-butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid, single-crystal X-ray analysis reveals detailed conformational data. nih.govnih.gov These studies show that the molecule is not planar. The pyrazole ring forms significant dihedral angles with the substituent rings, indicating a twisted conformation. nih.govnih.gov For example, the mean plane of the pyrazole ring can form a dihedral angle of 18.80° with the phenyl ring and a much larger angle of 77.13° with the tert-butylbenzyl ring. nih.govnih.gov The carboxylate group itself is also slightly twisted out of the plane of the pyrazole ring. nih.govnih.gov

This non-planar geometry is a result of minimizing steric strain between the bulky substituents. Conformational analysis helps in understanding how the molecule's shape can influence its packing in a crystal lattice and its potential interactions with biological targets. Crystal structure analysis also elucidates intermolecular forces, such as the O-H⋯O hydrogen bonds that can link carboxylic acid derivatives into centrosymmetric dimers. nih.govnih.gov

| Planes Involved | Dihedral Angle (°) |

|---|---|

| Pyrazole Ring and Phenyl Ring | 18.80 (12) |

| Pyrazole Ring and Tert-butylbenzyl Ring | 77.13 (5) |

| Carboxylate Group and Pyrazole Ring | 8.51 (14) |

Studies on Regioselectivity and Stereoselectivity in Pyrazole Transformations

Regioselectivity is a paramount concern in the synthesis of substituted pyrazoles, as the reaction of unsymmetrical precursors can lead to multiple isomers. Studies have focused on developing methodologies that provide precise control over the substitution pattern of the pyrazole ring.

A key strategy for controlling regioselectivity is the judicious choice of reactants and catalysts. As previously mentioned, the condensation of 1,3-dicarbonyl compounds with hydrazines can be directed by steric factors. conicet.gov.ar When a bulky reactant like tert-butylhydrazine (B1221602) is used, it preferentially attacks the less hindered carbonyl group, leading to a specific regioisomer. In contrast, a smaller reactant like methylhydrazine might yield a mixture of isomers under similar conditions. conicet.gov.ar

Another powerful method for achieving regiocontrol involves modulating the electronic properties of the nucleophile. In the synthesis of 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles from trichloromethyl enones, the protonation state of the hydrazine is the deciding factor. acs.org The use of an arylhydrazine hydrochloride salt favors the formation of the 1,3-disubstituted pyrazole, whereas the use of the neutral free base form of the same hydrazine exclusively yields the 1,5-disubstituted regioisomer. acs.org This highlights a sophisticated level of control achievable through simple modification of reaction conditions. acs.org The regioselective outcomes in the synthesis of various phenylaminopyrazole derivatives have also been extensively documented and confirmed through rigorous structural characterization. nih.gov

Stereoselectivity is less frequently a factor in the synthesis of the aromatic pyrazole ring itself. However, it becomes critical in transformations of substituents attached to the pyrazole core. For example, reactions involving the modification of side chains can create new stereocenters, where controlling the stereochemical outcome is essential.

| Hydrazine Reagent | Solvent/Conditions | Major Product |

|---|---|---|

| Arylhydrazine Hydrochloride | Heating | 1,3-Regioisomer |

| Free Arylhydrazine | Heating | 1,5-Regioisomer |

Role in Advanced Synthetic Strategies and Chemical Building Blocks

Application as a Key Building Block for Complex Organic Molecules

Tert-butyl 3-phenylpyrazole-1-carboxylate serves as a fundamental building block for the synthesis of more elaborate organic molecules, particularly in the realm of medicinal chemistry. The pyrazole (B372694) scaffold itself is a privileged structure, and the specific substitution pattern of this compound—a phenyl group at the 3-position and a Boc-protected nitrogen—offers multiple reactive vectors for molecular elaboration.

The Boc group is crucial; it deactivates the N1-position of the pyrazole ring towards electrophilic attack, thereby directing reactions to other parts of the molecule. It can be selectively removed under acidic conditions, revealing the N-H group for subsequent functionalization. This controlled reactivity allows chemists to introduce complexity in a stepwise manner.

Research has shown that pyrazole derivatives are core structures in numerous natural products and are used to create compounds with a wide range of biological activities, including antitumor and anti-inflammatory properties. nih.govchemimpex.com The strategic use of protected pyrazoles facilitates the construction of these complex targets. For instance, the pyrazole core can be a precursor in the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, which have significant electronic and biological properties. chim.it The phenyl group can be functionalized through electrophilic aromatic substitution, and the C4 and C5 positions of the pyrazole ring can also undergo various chemical modifications, further expanding its synthetic utility.

The versatility of pyrazole-based building blocks is highlighted in their use for creating novel compounds with potential therapeutic applications. For example, derivatives are explored for their role in enzyme inhibition and the development of targeted therapies. chemimpex.com

Integration into Combinatorial Chemistry and Chemical Library Synthesis

Combinatorial chemistry and high-throughput screening are powerful tools in modern drug discovery, enabling the rapid synthesis and evaluation of large numbers of compounds. This compound is an ideal scaffold for such applications. Its stable, yet selectively deprotectable, nature allows for its incorporation into automated synthesis workflows to generate large libraries of diverse pyrazole derivatives.

The process typically involves anchoring the pyrazole core to a solid support or using it in solution-phase parallel synthesis. The Boc-protecting group ensures that the pyrazole nitrogen does not interfere with coupling reactions. Once the initial diversification steps are complete (e.g., modifying the phenyl ring or other positions), the Boc group can be removed to allow for a second round of diversification at the N1 position. This divergent approach allows for the creation of a large number of structurally related compounds from a single, common intermediate.

This concise and modular methodology proves to be highly suitable for preparing substance libraries of diversified pyrazoles. mdpi.com The generation of such chemical libraries is critical for identifying lead compounds in drug discovery programs. nih.gov The demand for novel, tetrazole-based compound libraries, which share some heterocyclic characteristics with pyrazoles, further underscores the importance of building blocks that facilitate diverse scaffold creation. beilstein-journals.org

Development of Novel Synthetic Methodologies Utilizing Pyrazole Derivatives

The synthesis of the pyrazole core itself has been the subject of extensive research, leading to a variety of robust and versatile methodologies. These methods are directly applicable to the synthesis of precursors for this compound.

The most fundamental and widely used method for constructing the pyrazole ring is the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine (B178648) derivative. nih.govmdpi.commdpi.com To synthesize the 3-phenylpyrazole core, a common precursor would be a 1,3-dicarbonyl compound like 1-phenyl-1,3-butanedione, which reacts with hydrazine.

Key Synthetic Approaches to the Pyrazole Ring:

| Synthetic Method | Precursors | Description |

| Cyclocondensation | 1,3-Diketones and Hydrazines | A classic, high-yielding reaction involving the condensation of a hydrazine with a 1,3-dicarbonyl compound to form the pyrazole ring. researchgate.net |

| Reaction with α,β-Unsaturated Carbonyls | α,β-Unsaturated Ketones/Aldehydes and Hydrazines | This reaction proceeds through a Michael addition followed by cyclization and dehydration to yield pyrazolines, which can then be oxidized to pyrazoles. nih.gov |

| 1,3-Dipolar Cycloaddition | Alkynes and Diazo Compounds/Nitrilimines | This method involves the [3+2] cycloaddition of a dipolar species (like a nitrilimine generated in situ) with a dipolarophile (like an alkyne) to form the pyrazole ring. nih.govmdpi.com |

| Multicomponent Reactions (MCRs) | Aldehydes, Ketones, Hydrazines, etc. | MCRs allow for the synthesis of complex pyrazole derivatives in a single step from three or more starting materials, offering high efficiency and atom economy. researchgate.netresearchgate.net |

Once the 3-phenyl-1H-pyrazole is formed, the introduction of the tert-butoxycarbonyl group is typically achieved by reacting the pyrazole with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine (B128534) or DMAP. ijprajournal.com

Recent advancements in synthetic methodologies include the use of transition-metal catalysts (e.g., copper, palladium, iron) to promote novel cyclization reactions, improve regioselectivity, and enable milder reaction conditions. mdpi.comorganic-chemistry.org For example, copper-catalyzed aerobic oxidative cyclizations and palladium-catalyzed ring-opening reactions have emerged as modern techniques for accessing polysubstituted pyrazoles. organic-chemistry.org

Green Chemistry Approaches in Pyrazole Synthesis

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods in chemistry. The synthesis of pyrazoles has been a fertile ground for the application of green chemistry principles. nih.gov These approaches aim to reduce waste, avoid hazardous solvents and reagents, and improve energy efficiency. researchgate.net

Examples of Green Synthetic Strategies for Pyrazoles:

| Green Chemistry Technique | Description | Advantages |

| Microwave-Assisted Synthesis | Using microwave irradiation to rapidly heat the reaction mixture. | Drastically reduces reaction times, often improves yields, and allows for solvent-free conditions. benthamdirect.compharmacognosyjournal.net |

| Ultrasonic Irradiation | Employing ultrasound to promote the reaction. | Enhances reaction rates and yields; can be performed in aqueous media. researchgate.net |

| Solvent-Free Reactions | Conducting reactions by grinding reagents together or by heating a neat mixture of reactants. | Eliminates the need for volatile and often toxic organic solvents, simplifying workup and reducing waste. benthamdirect.commdpi.comresearchgate.net |

| Use of Green Solvents | Utilizing environmentally friendly solvents like water or ethanol (B145695). | Reduces the environmental impact compared to traditional chlorinated or aprotic polar solvents. acs.org |

| Catalytic Methods | Employing recyclable catalysts, such as nano-catalysts or heterogeneous catalysts. | Minimizes waste by allowing the catalyst to be recovered and reused; often increases reaction efficiency. nih.govbenthamdirect.compharmacognosyjournal.net |

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single step. | Increases efficiency, reduces the number of synthetic steps and purification stages, and improves atom economy. researchgate.net |

These green methodologies are directly applicable to the synthesis of the 3-phenylpyrazole precursor. For instance, the condensation of a 1,3-diketone with hydrazine can be performed under solvent-free conditions or using microwave assistance to afford the pyrazole core in an efficient and environmentally friendly manner. benthamdirect.compharmacognosyjournal.net One study demonstrated a solvent-free and base-free preparation of an acyl pyrazole, highlighting a clean, green approach. mdpi.com Such strategies are integral to the sustainable production of valuable chemical building blocks like this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.